molecular formula C20H18ClN3O2 B11377082 N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B11377082
M. Wt: 367.8 g/mol
InChI Key: MBWPEBCCKNLACT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (Molecular Formula: C₂₀H₁₈ClN₃O₂, Molecular Weight: 367.83) is a pyridazinone derivative characterized by a propanamide linker connecting a 2-chlorophenyl group and a pyridazinone core substituted with a 4-methylphenyl group at position 3 . This compound has been synthesized and cataloged in screening libraries, with 52 mg available for further pharmacological studies .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide

InChI

InChI=1S/C20H18ClN3O2/c1-13-7-9-15(10-8-13)17-11-12-19(25)24(23-17)14(2)20(26)22-18-6-4-3-5-16(18)21/h3-12,14H,1-2H3,(H,22,26)

InChI Key

MBWPEBCCKNLACT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Variations in Pyridazinone Derivatives

    Pyridazinones are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of the target compound and related analogs from the literature:

    Compound Name Key Substituents Molecular Weight Key Features Reference
    N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide 2-Chlorophenyl (amide), 4-methylphenyl (pyridazinone C3) 367.83 Balanced lipophilicity; potential for CNS penetration
    N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide (6k) Antipyrine moiety (amide), 4-methylphenyl (pyridazinone C3) 430.19 Enhanced hydrogen-bonding capacity due to antipyrine; higher molecular weight
    N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]propanamide (84) 4-Bromophenyl (amide), 3-methoxybenzyl (pyridazinone C5), methyl (pyridazinone C3) ~450 (estimated) Increased steric bulk; bromine enhances halogen bonding
    3-[3-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide (6h) Piperazinyl-chlorophenyl (pyridazinone C3), antipyrine (amide) ~550 (estimated) Extended substituents; potential for multi-target activity
    2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide 2-Chlorophenyl (pyridazinone C3), sulfonamide-tetrahydrothiophene (amide) ~400 (estimated) Sulfone group enhances solubility; polar interactions likely

    Key Observations

    Substituent Positioning and Bioactivity: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in analog 6h . The 4-methylphenyl group at pyridazinone C3 (target compound) is a simpler substituent compared to piperazinyl-chlorophenyl (6h) or 3-methoxybenzyl (84) . This simplification may enhance synthetic accessibility but reduce target selectivity.

    Molecular Weight and Drug-Likeness :

    • The target compound (367.83 Da) falls within Lipinski’s rule-of-five limits, unlike analogs like 6k (430.19 Da) or 6h (~550 Da), which may face challenges in oral bioavailability .

    Functional Group Impact: Antipyrine hybrids (e.g., 6k) introduce additional hydrogen-bond donors/acceptors, which could improve binding affinity but increase metabolic instability . Sulfonamide-containing analogs (e.g., ) exhibit higher polarity, likely improving aqueous solubility but reducing membrane permeability .

    Research Findings and Implications

    • Synthetic Accessibility : The target compound’s synthesis (as inferred from ) lacks complex steps like piperazine coupling (required in 6h) or sulfonamide formation (), making it more scalable .
    • Unresolved Questions: While pyridazinones like 84 and 6k show anti-inflammatory activity , the target compound’s pharmacological profile remains uncharacterized. Further studies should prioritize assays for COX-2 inhibition or PRMT5 modulation, given structural parallels to compounds in and .

    Biological Activity

    N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

    Chemical Structure and Synthesis

    The compound features a complex structure characterized by a chlorophenyl group and a pyridazinone moiety, which are known to enhance biological interactions. The synthesis typically involves multi-step organic reactions, starting from simpler precursors to form the core pyridazinone structure, followed by the introduction of the chlorophenyl and methylphenyl groups.

    Synthetic Route Overview

    StepDescription
    1Preparation of pyridazinone core
    2Introduction of chlorophenyl group
    3Addition of methylphenyl moiety
    4Final purification and characterization

    The precise mechanism of action for this compound is not fully elucidated; however, its structure suggests potential interactions with various molecular targets. These may include:

    • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
    • Receptor Modulation : It could interact with specific receptors, leading to altered signaling pathways.

    Biological Activity

    Research has indicated that this compound exhibits several promising biological activities:

    • Anticancer Properties : Studies show that derivatives of pyridazinone compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Cholinesterase Inhibition : Similar compounds have been reported to inhibit cholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's (DergiPark) .
    • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating inflammatory cytokines and pathways.

    Case Studies

    Several studies have evaluated the biological activity of pyridazinone derivatives related to this compound:

    • Study on Anticancer Activity : A recent study synthesized various pyridazinone derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that specific modifications enhance their efficacy against breast and colon cancer cells .
    • Cholinesterase Inhibition Study : Another research focused on the cholinesterase inhibitory effects of similar compounds, showing promising results in improving cognitive function in animal models .

    Comparative Analysis

    To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

    Compound NameBiological ActivityNotes
    Compound AAnticancerSimilar structure but lacks chlorophenyl group
    Compound BCholinesterase InhibitorContains furan ring which enhances activity
    Compound CAnti-inflammatoryLacks methylphenyl substitution

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